Molecular weight and CAS number of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine
Molecular weight and CAS number of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine
Technical Deep Dive: 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine
Executive Summary & Identity Profile
4,7,10,13,16-Pentaoxanonadecane-1,19-diamine is a high-precision, heterobifunctional polyethylene glycol (PEG) derivative characterized by a defined chain length and terminal primary amine functionality. Unlike polydisperse PEG mixtures, this molecule represents a discrete, single-molecular-weight species (monodisperse), making it a critical reagent in the synthesis of Proteolysis Targeting Chimeras (PROTACs) , Antibody-Drug Conjugates (ADCs) , and defined supramolecular assemblies.[1]
Its structure features a tetraethylene glycol (PEG4) core flanked by propyl spacers, providing a hydrophilic, flexible tether of approximately 20–25 Å in length. This specific geometry is favored for bridging E3 ligase ligands and target protein ligands in PROTAC design, where linker length and composition directly influence ternary complex stability and degradation efficiency.
Physicochemical Characterization
| Property | Specification |
| IUPAC Name | 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine |
| Common Synonyms | Bis(3-aminopropyl)tetraethylene glycol; PEG4-diamine (propyl-linked) |
| CAS Number | 869308-34-9 |
| Molecular Formula | C₁₄H₃₂N₂O₅ |
| Molecular Weight | 308.42 g/mol |
| Physical State | Viscous liquid (colorless to pale yellow) |
| Solubility | Soluble in water, DMSO, DMF, Methanol, Dichloromethane |
| Acidity (pKa) | ~10.5 (Primary aliphatic amine) |
| Hygroscopicity | High (Requires storage under inert gas) |
Synthesis & Production Architecture
The synthesis of 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine follows a robust two-step pathway: Cyanoethylation (Michael Addition) followed by Catalytic Hydrogenation . This route is preferred over direct alkylation due to its high atom economy and the avoidance of harsh leaving groups.
Step 1: Cyanoethylation (Michael Addition)
The core tetraethylene glycol (TEG) is reacted with acrylonitrile.[1] The hydroxyl groups of TEG act as nucleophiles, attacking the
-
Reagents: Tetraethylene glycol, Acrylonitrile (excess), Catalytic Base (KOH or NaOH).
-
Mechanism: Base-catalyzed oxy-Michael addition.[1]
-
Intermediate: 4,7,10,13,16-Pentaoxanonadecane-1,19-dinitrile.[2]
Step 2: Catalytic Hydrogenation
The dinitrile intermediate undergoes reduction to convert the terminal nitrile groups into primary amines.
-
Reagents: Hydrogen gas (
), Raney Nickel or Borane-THF ( ).[1] -
Conditions: High pressure (if catalytic) or reflux (if chemical reduction).[1]
-
Purification: Vacuum distillation or flash chromatography (DCM/MeOH/NH
) is essential to remove partially reduced byproducts (imines).[1]
Synthesis Workflow Diagram
Figure 1: Synthetic route from Tetraethylene Glycol to the target Diamine via a Dinitrile intermediate.[1]
Applications in Drug Discovery
A. PROTAC Linker Design
In PROTAC development, the linker is not merely a connector; it is a thermodynamic modulator. 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine provides a specific "sweet spot" length (19 atoms in the backbone).
-
Flexibility: The ether oxygens impart rotational freedom, allowing the E3 ligase and Target Protein to adopt an optimal orientation for ubiquitination.
-
Solubility: The hydrophilic PEG backbone counteracts the lipophilicity of the warhead and E3 ligand (e.g., Thalidomide or VHL ligands), improving the overall physicochemical properties of the drug candidate.
B. Bivalent Ligand Synthesis
Used to study G-protein coupled receptor (GPCR) dimerization.[1] The diamine acts as a spacer to link two pharmacophores (e.g., Adenosine A1 and Dopamine D1 antagonists), enabling simultaneous binding to heterodimers.
C. Surface Passivation
The terminal amines allow for covalent attachment to activated carboxyl surfaces (e.g., NHS-ester coated nanoparticles).[1] The PEG chain creates a "stealth" hydration layer, reducing non-specific protein adsorption (fouling) in biological media.
Experimental Protocol: Bioconjugation (NHS-Ester Coupling)
This protocol describes the conjugation of the diamine to an NHS-activated carboxylic acid (e.g., an NHS-ester functionalized ligand).[1]
Materials:
-
Ligand-NHS ester (1.0 eq)[1]
-
4,7,10,13,16-Pentaoxanonadecane-1,19-diamine (5.0 – 10.0 eq) [Note: Excess is crucial to prevent crosslinking/polymerization][1]
-
Anhydrous DMF or DMSO[1]
-
Triethylamine (TEA) or DIPEA[1]
Procedure:
-
Preparation: Dissolve the diamine (10 eq) in anhydrous DMF. The large excess ensures only one amine reacts, leaving the other free for subsequent conjugation.
-
Addition: Dropwise add the solution of Ligand-NHS ester to the diamine solution under constant stirring.
-
Incubation: Stir at Room Temperature (RT) for 1–2 hours under Nitrogen atmosphere.
-
Monitoring: Monitor reaction progress via LC-MS (Look for mass shift: Ligand Mass + 308.42 - NHS leaving group).
-
Purification:
-
Dilute with water/buffer.
-
Perform Reverse Phase HPLC (C18 column) to separate the mono-conjugated product from the excess diamine.[1]
-
-
Lyophilization: Freeze-dry the collected fractions to obtain the stable amine-functionalized ligand.
Handling, Stability & Storage
-
Oxidation Sensitivity: PEG ethers can undergo oxidative degradation over time, forming peroxides. Store under an inert atmosphere (Argon/Nitrogen).[1]
-
Carbonate Formation: Primary amines react avidly with atmospheric
to form carbamates/carbonates. Keep containers tightly sealed. -
Storage Conditions:
, desiccated, protected from light.
References
-
MedChemExpress (MCE). 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine Datasheet. Retrieved from [1][3]
-
BroadPharm. PEG Linkers for PROTAC & ADC Research. Retrieved from [1]
-
Jiang, L., et al. (2013). Design, synthesis and biological evaluation of bivalent ligands against A1–D1 receptor heteromers. Acta Pharmacologica Sinica. Retrieved from [1]
-
BenchChem. Synthesis of 4,7,10-Trioxa-1,13-tridecanediamine (Analogous Protocol). Retrieved from [1]
